Technical Whitepaper: TAK-448 (MVT-602) – Structural Pharmacology and Biphasic Modulation of the GPR54 Receptor
Technical Whitepaper: TAK-448 (MVT-602) – Structural Pharmacology and Biphasic Modulation of the GPR54 Receptor
Topic: TAK-448 (MVT-602) Agonist Activity at GPR54 Kisspeptin Receptor Content Type: Technical Whitepaper Audience: Researchers, Drug Development Professionals[1]
[1]
Executive Summary
TAK-448 (also known as MVT-602) is a synthetic, investigational nonapeptide analog of metastin (kisspeptin).[1][2] It functions as a potent, full agonist at the GPR54 (KISS1R) receptor.[2][3] Unlike native Kisspeptin-10 (Kp-10), which has a short half-life (~4 minutes), TAK-448 exhibits enhanced metabolic stability and water solubility due to specific structural modifications, including an aza-glycine substitution and a methylated arginine.[1]
This guide details the molecular mechanism of TAK-448, characterized by a biphasic pharmacodynamic profile :
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Acute Phase: Potent stimulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis, triggering a sustained LH/FSH surge.
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Chronic Phase: Rapid receptor desensitization and internalization, leading to profound suppression of gonadal steroids (chemical castration).
Molecular Pharmacology & Structural Biology
Chemical Structure and Optimization
TAK-448 was developed to overcome the physicochemical limitations of its predecessor, TAK-683 (which suffered from gel formation in aqueous solution).[4]
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TAK-448 Sequence: Ac-D-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2[1][4][6][][8]
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Key Modifications:
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D-Tyr (N-term): Enhances resistance to N-terminal degradation.[1]
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Trans-4-hydroxyproline (Hyp): Replaces Trp at position 47 (relative to Kp-54); critically prevents gelation and improves solubility while maintaining binding affinity.[1]
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azaGly: Increases backbone rigidity, locking the peptide in the bioactive conformation.
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Arg(Me): Methylation at the arginine residue enhances proteolytic stability.
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Binding Kinetics and Signaling
Recent Cryo-EM studies (2024) have elucidated the binding mode of TAK-448 within the GPR54 pocket. The Arg(Me)-Trp-NH2 motif penetrates deeply into the transmembrane core, interacting with residues Q123 , W(NH2) , and T99 .[1]
Signaling Profile:
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Primary Coupling: G
q/11ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> PLC IP3 Intracellular Ca release. -
Secondary Coupling: Recruitment of
-arrestin 1 and 2, leading to ERK1/2 phosphorylation and rapid receptor internalization. -
Potency Data:
| Compound | Receptor Binding ( | Ca | Physicochemical Property |
| TAK-448 | 460 pM | 632 pM | High Solubility (No Gel) |
| TAK-683 | 170 pM | 180 pM | Low Solubility (Gels) |
| Kp-10 (Native) | ~300 pM | ~310 pM | Rapid Degradation |
Mechanistic Pathway Diagram
The following diagram illustrates the dual signaling pathway activated by TAK-448, highlighting the divergence between acute signaling (Calcium) and desensitization (Beta-Arrestin).[1]
Caption: Figure 1. TAK-448 activation of GPR54 triggers bifurcated Gq-calcium and Beta-arrestin pathways.[1]
Experimental Protocols
To validate TAK-448 activity, researchers must assess both activation (Calcium flux) and desensitization (Internalization).[1]
Protocol A: Real-Time Calcium Mobilization (FLIPR Assay)
Objective: Quantify the
Reagents:
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Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).[1]
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Calcium Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).[1]
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Ligand: TAK-448 stock (10 mM in DMSO), serially diluted.[1]
Workflow:
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Cell Seeding: Plate GPR54-CHO cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight.
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Dye Loading: Aspirate media. Add 100 µL dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport).[1] Incubate 1 hour at 37°C.
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Baseline Reading: Transfer to FLIPR/FlexStation. Record baseline fluorescence (Ex 485nm / Em 525nm) for 20 seconds.
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Injection: Automatically inject 20 µL of 5x concentrated TAK-448 (Final concentrations:
to M). -
Data Acquisition: Measure fluorescence peak response for 120 seconds.
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Analysis: Normalize
. Fit data to a 4-parameter logistic equation to derivengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .-
Validation Criteria: Reference Kp-10 should yield
nM. TAK-448 should bengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> nM.
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Protocol B: Receptor Internalization & Desensitization
Objective: Differentiate between acute signaling and chronic downregulation.
Workflow:
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Pre-treatment: Incubate cells with 10 nM TAK-448 for varying intervals (0, 30, 60, 120 mins).
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Acid Wash: Wash cells with ice-cold Acid Glycine buffer (pH 3.0) for 5 mins to strip surface-bound ligand (leaving only internalized receptors).[1]
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Re-stimulation: Wash with PBS, allow 30 min recovery in media, then re-challenge with a saturating dose (100 nM) of Kp-10.
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Readout: Measure Calcium flux as per Protocol A.
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Result: A significant decrease in the secondary response indicates receptor desensitization/internalization. TAK-448 induces >80% receptor loss within 60 minutes.
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Caption: Figure 2. Desensitization assay workflow to assess TAK-448 induced receptor downregulation.
Clinical Translation & Biphasic Utility
The clinical utility of TAK-448 (MVT-602) depends entirely on the dosing regimen, exploiting its biphasic nature.[1]
Stimulation (Infertility / Hypogonadism)[1][9]
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Context: MVT-602 is developed for female infertility (e.g., PCOS, Hypothalamic Amenorrhea).[1]
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Mechanism: A single subcutaneous bolus produces a "supra-physiological" but controlled LH surge.[1]
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Advantage: Unlike hCG (which has a very long half-life and risks Ovarian Hyperstimulation Syndrome - OHSS), MVT-602 induces an LH surge that mimics the natural amplitude but lasts long enough (~12-24 hours) to ensure oocyte maturation, then clears, reducing OHSS risk.[1]
Suppression (Prostate Cancer)[1][9][10]
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Context: Investigated as a replacement for GnRH agonists (Leuprolide).[1][2][3][8]
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Mechanism: Continuous exposure (depot formulation) or daily dosing leads to profound GPR54 desensitization.[1]
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Advantage:
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Faster Onset: Testosterone drops to castrate levels within 3 days (vs. 2-3 weeks for Leuprolide).[1][9][10]
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No "Flare": GnRH agonists cause an initial T-surge ("flare") requiring anti-androgen co-treatment.[1] TAK-448 causes a minimal initial rise followed by immediate crash, potentially eliminating the need for flare protection.
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References
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Matsui, H., et al. (2014). "Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide."[2][3][8][11] European Journal of Pharmacology.
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Nishizawa, N., et al. (2016). "Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor (KISS1R) Agonist, TAK-448, with Highly Potent Testosterone-Suppressive Activity and Excellent Water Solubility." Journal of Medicinal Chemistry. [4]
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Wu, Y., et al. (2024). "Structural basis for the ligand recognition and G protein subtype selectivity of kisspeptin receptor." Science Advances. [1]
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Abbara, A., et al. (2020). "Kisspeptin receptor agonist MVT-602 induces a sustained LH surge in women with hypothalamic amenorrhea." The Journal of Clinical Endocrinology & Metabolism.
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MacLean, D.B., et al. (2014). "Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer." The Journal of Clinical Endocrinology & Metabolism.
Sources
- 1. MVT-602 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ovid.com [ovid.com]
- 4. Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor (KISS1R) Agonist, Ac-d-Tyr-Hydroxyproline (Hyp)-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2 (TAK-448), with Highly Potent Testosterone-Suppressive Activity and Excellent Water Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Chronic administration of the metastin/kisspeptin analog KISS1-305 or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
